6,6-Dimethyl-2-azaspiro[3.3]heptane hydrochloride
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Overview
Description
6,6-Dimethyl-2-azaspiro[33]heptane hydrochloride is a synthetic compound characterized by its unique spirocyclic structureThe spirocyclic framework provides a rigid and sterically constrained structure, which can be advantageous in enhancing the biological activity and selectivity of pharmaceutical agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-2-azaspiro[3.3]heptane hydrochloride typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under basic conditions. For instance, the reaction of 6,6-dimethyl-1,3-dioxane with an amine source can yield the desired spirocyclic compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and bases like potassium carbonate or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions. The use of automated systems and advanced purification techniques ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-2-azaspiro[3.3]heptane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Substitution: Halogenated derivatives, amines, thiols; reactions often require the presence of a base to facilitate nucleophilic attack.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as ketones or alcohols.
Reduction: Reduced derivatives with increased hydrogen content.
Substitution: Substituted products with new functional groups replacing the original halogen atoms.
Scientific Research Applications
6,6-Dimethyl-2-azaspiro[3.3]heptane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the structure and function of natural compounds.
Medicine: Explored for its therapeutic potential in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-2-azaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to fit into binding sites of enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[3.3]heptane: A structurally related compound with similar spirocyclic features.
6-Amino-2-azaspiro[3.3]heptane:
2-Oxa-6-azaspiro[3.3]heptane: An oxygen-containing analogue with unique chemical properties
Uniqueness
6,6-Dimethyl-2-azaspiro[3.3]heptane hydrochloride stands out due to its dimethyl substitution, which enhances its steric properties and potentially its biological activity. This makes it a valuable compound in the design of new pharmaceuticals with improved efficacy and selectivity .
Properties
IUPAC Name |
6,6-dimethyl-2-azaspiro[3.3]heptane;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-7(2)3-8(4-7)5-9-6-8;/h9H,3-6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQZKQODNRZCDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(C1)CNC2)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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